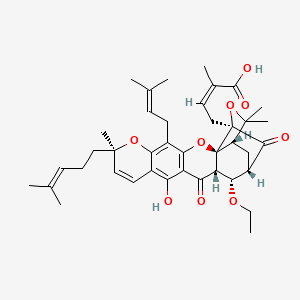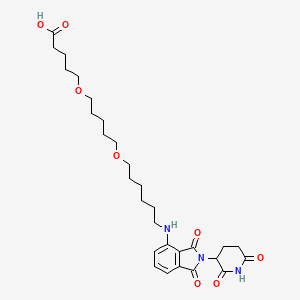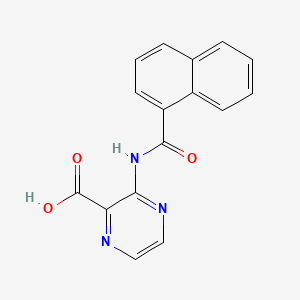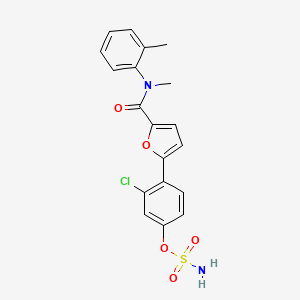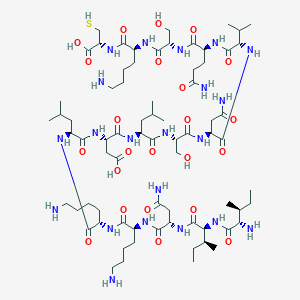
Tau Peptide (277-291)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tau Peptide (277-291) is a polypeptide derived from the tau protein, which is a microtubule-associated protein predominantly found in neurons. This peptide is composed of 15 amino acids with the sequence Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys . Tau proteins play a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tau Peptide (277-291) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Tau Peptide (277-291) follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tau Peptide (277-291) can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents can be used depending on the specific modification desired.
Major Products:
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Tau Peptide (277-291) has numerous applications in scientific research, particularly in the fields of neuroscience and neurodegenerative diseases :
Protein Interaction Studies: Used to study interactions between tau and other proteins.
Functional Analysis: Helps in understanding the role of tau in microtubule stabilization and neuronal function.
Epitope Screening: Utilized in the identification of antibody binding sites.
Drug Development: Serves as a target for developing therapeutic agents for tauopathies such as Alzheimer’s disease.
Wirkmechanismus
Tau Peptide (277-291) exerts its effects by interacting with microtubules and other cellular components . The peptide can influence microtubule dynamics, stability, and axonal transport. In pathological conditions, tau undergoes abnormal post-translational modifications, leading to the formation of neurofibrillary tangles, which are characteristic of tauopathies .
Vergleich Mit ähnlichen Verbindungen
Tau Peptide (306-318): Another fragment of tau protein with a different sequence.
Tau Peptide (396-411): A longer fragment with distinct functional properties.
Comparison: Tau Peptide (277-291) is unique due to its specific sequence and its role in stabilizing microtubules. Unlike other tau peptides, it is particularly useful in studying the interactions and modifications that lead to tau aggregation and neurodegeneration .
Eigenschaften
Molekularformel |
C73H131N21O23S |
|---|---|
Molekulargewicht |
1703.0 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H131N21O23S/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-/m0/s1 |
InChI-Schlüssel |
TVVIDJBIXMPYGY-VHWCRAGBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



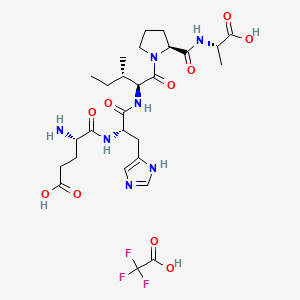
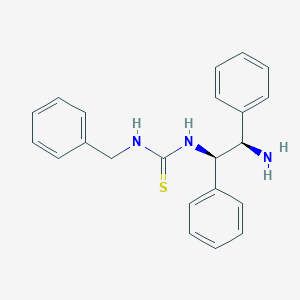
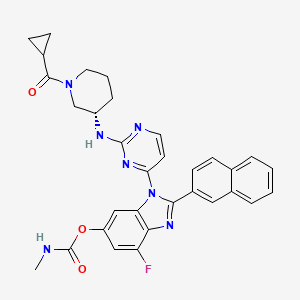


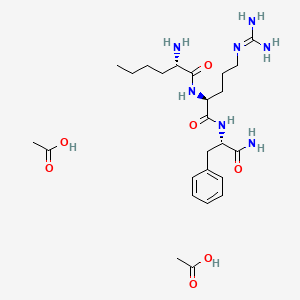
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)

